![molecular formula C9H16N2O3 B12311182 2-[(Cyclopentylcarbamoyl)amino]propanoic acid](/img/structure/B12311182.png)
2-[(Cyclopentylcarbamoyl)amino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Cyclopentylcarbamoyl)amino]propanoic acid is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by its unique structure, which includes a cyclopentylcarbamoyl group attached to an amino propanoic acid backbone.
Preparation Methods
The synthesis of 2-[(Cyclopentylcarbamoyl)amino]propanoic acid typically involves the reaction of cyclopentyl isocyanate with alanine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
2-[(Cyclopentylcarbamoyl)amino]propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(Cyclopentylcarbamoyl)amino]propanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(Cyclopentylcarbamoyl)amino]propanoic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, leading to the modulation of biochemical pathways involved in inflammation and microbial growth . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interact with key proteins involved in these processes.
Comparison with Similar Compounds
2-[(Cyclopentylcarbamoyl)amino]propanoic acid can be compared with other similar compounds such as:
2-aminopropanoic acid:
Cyclopentylcarbamoyl derivatives: These compounds share the cyclopentylcarbamoyl group but differ in their overall structure and properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H16N2O3 |
|---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
2-(cyclopentylcarbamoylamino)propanoic acid |
InChI |
InChI=1S/C9H16N2O3/c1-6(8(12)13)10-9(14)11-7-4-2-3-5-7/h6-7H,2-5H2,1H3,(H,12,13)(H2,10,11,14) |
InChI Key |
QBZQETFOFYNXDL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)NC(=O)NC1CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3a,6a-dimethyl-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-2,2-dione hydrochloride](/img/structure/B12311109.png)

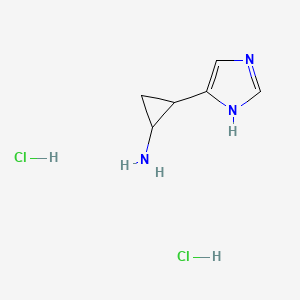
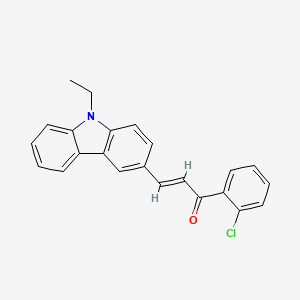

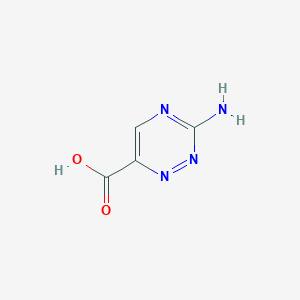

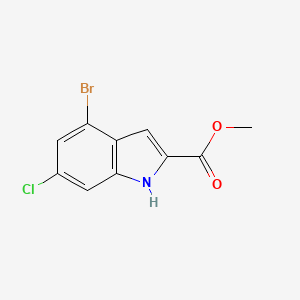

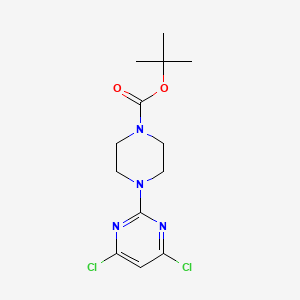
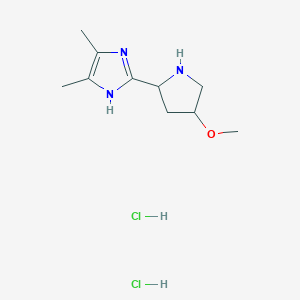
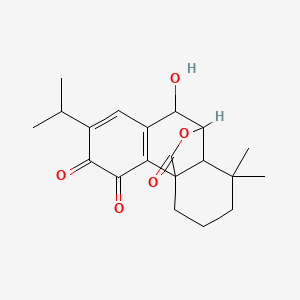
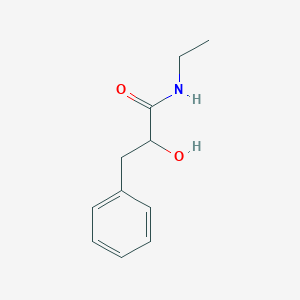
![2-[4-(Propan-2-yl)piperidin-1-yl]ethan-1-amine dihydrochloride](/img/structure/B12311171.png)
